5-(4-n-Butylphenyl)-5-oxovaleric acid molecular weight
5-(4-n-Butylphenyl)-5-oxovaleric acid molecular weight
An In-Depth Technical Guide to 5-(4-n-Butylphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-(4-n-Butylphenyl)-5-oxovaleric acid, a keto-acid derivative with significant potential as a molecular scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, provides a robust, step-by-step protocol for its synthesis via Friedel-Crafts acylation, and outlines rigorous analytical methods for its characterization and quality control. Furthermore, we explore its prospective applications as a versatile building block in the design of novel therapeutics, drawing parallels with structurally related compounds in modern drug discovery. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: A Scaffold of Pharmaceutical Interest
In the landscape of modern drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds that can be readily modified to optimize biological activity and pharmacokinetic profiles. 5-(4-n-Butylphenyl)-5-oxovaleric acid emerges as a compound of interest due to its unique structural amalgamation:
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A Substituted Aromatic Ring: The 4-n-butylphenyl group provides a lipophilic anchor, crucial for interactions with hydrophobic pockets in biological targets. The n-butyl substituent, as opposed to isomers like tert-butyl, offers a different steric and electronic profile that can be exploited in structure-activity relationship (SAR) studies to fine-tune binding affinity and metabolic stability.
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A Keto-Acid Moiety: The presence of both a ketone and a carboxylic acid group offers two distinct points for chemical modification. This dual functionality allows for the synthesis of a diverse library of derivatives, such as amides, esters, and complex heterocyclic systems, which are staples in pharmaceutical compounds.[1]
This guide serves as a Senior Application Scientist's perspective on harnessing the potential of this molecule, from its synthesis in the lab to its strategic implementation in a drug discovery pipeline.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and characteristics of 5-(4-n-Butylphenyl)-5-oxovaleric acid are summarized below.
| Property | Value | Source |
| Molecular Weight | 248.32 g/mol | [2] |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| CAS Number | 97678-95-0 | [2] |
| IUPAC Name | 5-(4-butylphenyl)-5-oxopentanoic acid | [2] |
| InChI Key | QUBYDYBBXCCCEA-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥97% | [2] |
Synthesis and Mechanistic Insights: A Friedel-Crafts Approach
The most logical and industrially scalable route to synthesize 5-(4-n-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.
Causality of the Synthetic Design: The choice of a Friedel-Crafts reaction is deliberate. It is a well-established, high-yielding method for acylating aromatic rings.[3] Using glutaric anhydride as the acylating agent directly installs the required five-carbon keto-acid chain in a single, efficient step. Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst because it strongly activates the anhydride, generating a potent acylium ion electrophile necessary to overcome the aromaticity of the butylbenzene ring. The para-substitution is the major expected product due to the ortho, para-directing nature of the alkyl group and the steric hindrance at the ortho position.
Experimental Protocol: Synthesis
Objective: To synthesize 5-(4-n-Butylphenyl)-5-oxovaleric acid with a purity of ≥97%.
Materials:
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n-Butylbenzene (Reagent Grade)
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Glutaric Anhydride (≥98%)
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Anhydrous Aluminum Chloride (AlCl₃) (≥99%)
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Dichloromethane (DCM), anhydrous (Solvent)
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Hydrochloric Acid (HCl), concentrated
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Deionized Water
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Sodium Sulfate (Na₂SO₄), anhydrous
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Toluene (for recrystallization)
Step-by-Step Methodology:
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen inlet), add anhydrous aluminum chloride (2.2 eq).
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Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask and cool the suspension to 0-5 °C in an ice bath. The use of an anhydrous solvent is critical to prevent quenching the Lewis acid catalyst.
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Reagent Addition: Dissolve n-butylbenzene (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[4]
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Workup and Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid (100 mL). This step hydrolyzes the aluminum complexes and protonates the carboxylate, precipitating the product.[3]
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Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic extracts.
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Washing and Drying: Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Recrystallize the solid from a hot toluene/heptane mixture to obtain pure 5-(4-n-Butylphenyl)-5-oxovaleric acid as a crystalline solid.
Workflow Visualization: Synthesis and Purification
Caption: Workflow for the synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid.
Analytical and Quality Control Protocols
Rigorous analytical characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. This ensures that downstream biological assays are conducted on a well-characterized entity, lending trustworthiness to the results.
Primary Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the butyl chain, and the aliphatic protons of the valeric acid chain.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₅H₂₀O₃).
Purity Assessment via High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of small molecule drug candidates. A reverse-phase method is most suitable for this compound.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of the synthesized 5-(4-n-Butylphenyl)-5-oxovaleric acid by calculating the area percentage of the main peak.
Instrumentation and Parameters:
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for separating non-polar to moderately polar compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure the carboxylic acid is protonated for consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound. |
| Gradient | 30% B to 95% B over 15 min | A gradient ensures efficient elution of the analyte while separating it from more polar or non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl ketone chromophore provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | 1 mg/mL in Acetonitrile | The compound is soluble in organic solvents.[6] |
Step-by-Step Methodology:
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System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
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Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
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Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.
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Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Workflow Visualization: Analytical QC
Caption: Quality control workflow for purity analysis by HPLC.
Applications in Drug Discovery and Development
5-(4-n-Butylphenyl)-5-oxovaleric acid is not merely a chemical entity but a strategic starting point for creating novel therapeutics. Its value lies in its role as a versatile intermediate.
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Scaffold for Library Synthesis: The dual ketone and carboxylic acid functionalities allow for orthogonal chemical modifications, enabling the rapid generation of a library of analogs for high-throughput screening.
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Modulation of Pharmacokinetics: The n-butylphenyl group is a key modulator of lipophilicity (LogP). In drug design, optimizing LogP is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties. By synthesizing analogs with different alkyl chains (e.g., ethyl, propyl, iso-propyl), researchers can systematically study how lipophilicity affects a compound's biological activity and pharmacokinetic profile.[6][7][8]
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Intermediate for Complex Heterocycles: The keto-acid can be used to construct various heterocyclic ring systems (e.g., pyridazinones, pyrazoles), which are prevalent in many approved drugs. For example, related phenyl-substituted scaffolds are key components of kinase inhibitors and other targeted therapies.[1][9]
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Precursor for Biologically Active Molecules: Dichlorophenyl groups, structurally related to the butylphenyl moiety, are found in compounds developed as anticancer agents.[1] The title compound can serve as a precursor for creating analogues with potential therapeutic activity. Extensive structure-activity relationship (SAR) studies on similar scaffolds have led to the discovery of potent drug candidates, such as the CFTR potentiator Ivacaftor, which features a di-tert-butyl-hydroxyphenyl group.[10]
Safe Handling and Storage
As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. The following guidelines are based on best practices for handling keto-acid compounds.
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Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1]
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Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse immediately and thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-(4-n-Butylphenyl)-5-oxovaleric acid represents a valuable and versatile tool for the medicinal chemist. Its straightforward synthesis, combined with its dual functional handles and tunable lipophilic tail, makes it an ideal scaffold for generating novel chemical entities. This guide has provided the essential technical framework—from synthesis to analysis and strategic application—to empower researchers to confidently incorporate this compound into their drug discovery programs, with a steadfast commitment to scientific rigor and safety.
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